molecular formula C18H17N3O2 B278764 N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B278764
M. Wt: 307.3 g/mol
InChI Key: UWLROEZUPGJZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as 4-MA, is a synthetic compound that belongs to the family of quinazolines. It is an analog of the drug methamphetamine and has been used in scientific research to study its mechanism of action and potential applications in medicine.

Mechanism Of Action

The exact mechanism of action of N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to methamphetamine. It may also have an effect on the serotonin system.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and euphoria. It may also have an effect on the serotonin system, leading to mood enhancement and decreased anxiety.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its relatively low cost and availability. However, its potential for abuse and addiction make it a risky substance to work with. Additionally, its effects on the brain and body are not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential as an antidepressant and anxiolytic. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves several steps, including the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form 2-[4-methylphenyl]-3H-quinazolin-4-one, which is further reacted with propionyl chloride to form the final product, N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Scientific Research Applications

N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been used in scientific research to study its potential applications in medicine. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential as an antidepressant and anxiolytic.

properties

Product Name

N-(4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O2/c1-13-6-8-14(9-7-13)20-17(22)10-11-21-12-19-16-5-3-2-4-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

UWLROEZUPGJZEV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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